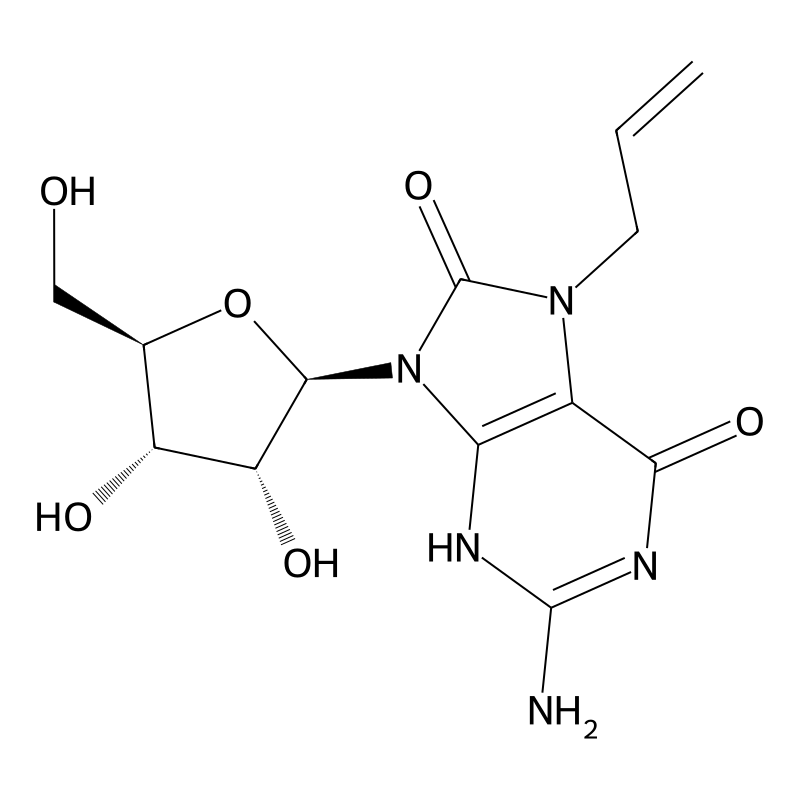

Loxoribine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Signaling Pathway

Loxoribine activates the innate immune system through a specific and well-defined TLR7-mediated pathway.

- Receptor Specificity and Localization: this compound selectively activates TLR7, a pattern recognition receptor located within the endosomal compartments of immune cells [1] [2]. Cellular activation by this compound depends on endosomal acidification and maturation [1].

- Signaling Cascade: this compound binding to TLR7 triggers a signaling pathway that is strictly dependent on the adaptor protein MyD88 [1]. This activation leads to the nuclear factor-kappaB (NF-κB)- and interferon regulatory factor (IRF)-mediated production of type I interferons and pro-inflammatory cytokines [2] [3].

- Functional Subgroup: This mode of action places TLR7 within a functional subgroup alongside TLR8 and TLR9, which also recognize nucleic acids in endosomal/lysosomal compartments [1].

The following diagram illustrates the TLR7 signaling pathway activated by this compound.

Experimental Applications and Protocols

This compound is a valuable tool in immunological research. The table below outlines key experimental considerations based on published methodologies.

| Application / Model | Experimental Details | Key Readouts / Findings |

|---|

| In Vitro Cell Stimulation | Cell Types: Bone Marrow-derived Macrophages (BM-MCs), conventional and plasmacytoid Dendritic Cells (cDCs, pDCs), B cells [4]. Working Concentration: ~300 µg/ml (approx. 1 mM) is a referenced working concentration [2]. Inhibition: Responses can be completely inhibited by an anti-TLR7 monoclonal antibody [4]. | Cytokine production (IL-6, TNF-α, RANTES, IFN-α) [4]; Cell proliferation (B cells) [4]. | | Fibrosis Research (e.g., IgG4-RD) | Cell Type: Human CD163+ M2 macrophages [5]. Stimulation: Treated with this compound. Downstream Analysis: Gene expression (microarray, RT-PCR), cytokine measurement, co-culture with fibroblasts [5]. | Upregulation of IRAK4 and NF-κB; Increased production of fibrotic cytokines; Enhanced fibroblast proliferation in co-culture [5]. | | Cancer Immunotherapy (Pre-clinical) | Model: Boron-based nanosystem (IR@BP-L) for co-delivery of a photosensitizer and this compound [6]. Application: System accumulates in tumors; this compound is released in response to Near-Infrared (NIR) light and the acidic tumor microenvironment [6]. | Dendritic cell maturation; Reversal of immunosuppressive tumor microenvironment; Potentiation of T cell-dependent anti-tumor immunity [6]. |

Therapeutic Implications and Research Relevance

The potent immunostimulatory effects of this compound make it relevant for several therapeutic areas:

- Anti-tumor Immunity: TLR7 agonists like this compound can promote a strong Th1-weighted antitumoral immune response [3] [7]. They stimulate dendritic cells, which in turn can activate cytotoxic T cells and acquire direct antitumoral activity [7]. Recent nanotech approaches use this compound to enhance immune activation against tumors [6].

- Viral Immunity and COVID-19 Research: As a sensor for viral single-stranded RNA, TLR7 is crucial for anti-viral defense [8]. Clinical evidence links loss-of-function mutations in the TLR7 gene to increased severity of COVID-19 in young men, highlighting its non-redundant role in initiating an effective interferon response against SARS-CoV-2 [8].

- Autoimmune and Fibrotic Diseases: Aberrant TLR7 signaling is implicated in autoimmune pathologies. Research shows that TLR7 activation in CD163+ M2 macrophages can drive fibrosis in IgG4-Related Disease via the TLR7/IRAK4/NF-κB pathway [5]. Conversely, targeting cell surface TLR7 with an inhibitory antibody has been proposed as a therapeutic strategy for autoimmune diseases [4].

References

- 1. The Toll-like receptor 7 ( TLR )-specific stimulus 7 uncovers... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. | this compound Agonist - Guanosine analog | InvivoGen TLR 7 [invivogen.com]

- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]

- 4. Targeting cell surface TLR7 for therapeutic intervention in ... [nature.com]

- 5. CD163+ M2 Macrophages Promote Fibrosis in IgG4‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Boosting anti-tumor immunity with boron-based nanosheets ... [pubs.rsc.org]

- 7. and TLR8 as targets in cancer therapy | Oncogene TLR 7 [nature.com]

- 8. Unraveled role of TLR7-mediated interferon signaling ... [frontiersin.org]

how does loxoribine activate immune cells

Mechanism of Action: The TLR7 Pathway

Loxoribine specifically activates TLR7, an endosomal pattern recognition receptor crucial for antiviral defense [1] [2]. The signaling process involves several key steps, which are also visualized in the pathway diagram below.

- Endosomal Uptake and Maturation: As a synthetic guanosine analog, this compound is taken up into the cell and localizes within endosomal compartments. Cellular activation depends on the acidification and maturation of these endosomes [3] [4].

- TLR7 Activation and Dimerization: Inside the endosome, this compound binds specifically to Site 1 of the TLR7 receptor. This binding induces a conformational change that leads to TLR7 dimerization, forming a signaling-competent receptor complex [2].

- MyD88-Dependent Signal Transduction: The dimerized TLR7 recruits the adaptor protein MyD88 (myeloid differentiation primary response protein 88) [3]. This serves as a platform to activate a downstream kinase cascade.

- Transcription Factor Activation: This signaling cascade ultimately activates two key sets of transcription factors: NF-κB and IRF7 (Interferon Regulatory Factor 7) [1] [4] [5].

- Cytokine and Interferon Production: The activated transcription factors translocate to the nucleus and drive the expression of pro-inflammatory cytokines (such as IL-6 and TNF-α via NF-κB) and type I interferons (via IRF7) [1] [4] [5].

Figure 1: this compound activates immune cells via the endosomal TLR7-MyD88 signaling pathway, leading to production of inflammatory cytokines and type I interferons.

Key Experimental Evidence and Protocols

The immunostimulatory effects of this compound are demonstrated through specific experimental approaches. Key methodologies for studying its effects on human monocyte-derived dendritic cells are summarized below.

| Experimental Aspect | Protocol Details |

|---|---|

| Cell Model | Human monocyte-derived dendritic cells (MoDCs) generated in vitro using GM-CSF and IL-4 [4]. |

| Stimulation | Treatment of immature MoDCs with this compound (e.g., 150 µM) for 24-48 hours [4] [2]. |

| Phenotypic Analysis (Flow Cytometry) | Measurement of surface activation markers: CD80, CD83, CD40, CD54, CCR7 [4]. |

| Functional Analysis (Cytokine ELISA) | Quantification of cytokines in culture supernatant: IL-12, IL-23, IL-10, IL-6 [4]. |

| T-cell Polarization Assay | Co-culture of this compound-matured MoDCs with allogeneic T-cells to assess polarization towards Th1 and Th17 subsets [4]. |

Research and Therapeutic Applications

This compound's ability to provoke a potent, antiviral-like immune response has made it a valuable tool in research and drug discovery.

- As a Research Tool: this compound is widely used to selectively probe TLR7-specific signaling in cellular and animal models, helping to dissect the role of this pathway in viral immunity and autoimmunity [3] [2] [6].

- Therapeutic Development and Clinical Setbacks: Preclinical studies showed promise for this compound as an immunomodulator or vaccine adjuvant, demonstrating inhibition of tumor metastasis in mouse models and synergy with IL-2 [7]. However, a phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events and lack of sufficient efficacy, highlighting the challenges of systemic TLR7 agonist delivery [7].

- Informing Modern Drug Discovery: Lessons from this compound have paved the way for next-generation TLR-targeting therapies. Current strategies focus on local administration or tumor-targeted delivery (e.g., antibody-drug conjugates) to improve safety and efficacy [7]. Furthermore, research now explores inhibiting TLR7 to treat autoimmune diseases like lupus and psoriasis, a approach supported by the discovery that TLR7 can be targeted on the surface of immune cells [8] [6].

References

- 1. Unraveled role of TLR7-mediated interferon signaling ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TLR7 Agonist - Guanosine analog [invivogen.com]

- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 5. TLR signaling | Cell Death & Differentiation [nature.com]

- 6. Targeting cell surface TLR7 for therapeutic intervention in ... [nature.com]

- 7. This compound - an overview [sciencedirect.com]

- 8. Discovery of ETI41 and ETI60: novel selective endosomal ... [pmc.ncbi.nlm.nih.gov]

loxoribine cytokine induction profile

Loxoribine-Induced Cytokine Profile

| Cell Type / Experimental System | Induced Cytokines | Notes / Key Findings | Source (Citation) |

|---|---|---|---|

| Human Monocyte-Derived Dendritic Cells (MoDCs) | IL-12, IL-23, IL-10, IL-27 | Upregulates CD40, CD54, CD80, CD83, CCR7; enhances Th1 & Th17 polarization. | [1] |

| Murine Models (In Vivo) | IFN-γ, TNF-α, IL-6, IL-12 | Induces a Th1-type cytokine profile; activates NK cells, B cells, T cells. | [2] [3] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ, IL-12, IL-23, IL-10 | Activates immune cells; plasmacytoid DCs produce high IFN-α with specific analogs. | [3] [4] |

| General Immune Cell Activation | IFN-α/β, IFN-γ, TNF-α, TNF-β, IL-1, IL-6 | Broad immunostimulant activity across various species, including humans. | [2] |

Detailed Experimental Protocols

For researchers looking to replicate these findings, here are the methodologies from key studies.

Protocol for Human Monocyte-Derived Dendritic Cells (MoDCs) [1]

- Cell Generation: Isolate human monocytes and culture them for 6 days in RPMI 1640 medium supplemented with recombinant GM-CSF and IL-4 to generate immature MoDCs.

- Stimulation: Treat immature MoDCs with 250 μM this compound for an additional 48 hours.

- Phenotypic Analysis: Analyze maturation markers (e.g., CD80, CD83, CD40, CD54, CCR7) by flow cytometry.

- Cytokine Measurement: Collect cell culture supernatants after 48 hours. Quantify cytokine levels (e.g., IL-12, IL-23, IL-10, IL-27) using ELISA.

- Functional Assay: Evaluate T-cell polarizing capability by co-culturing this compound-treated MoDCs with allogeneic CD4+ T cells and measuring IFN-γ and IL-17 production.

In Vivo Mouse Model Protocol [2] [3]

- Animal Models: Use specific mouse strains (e.g., C57BL/6).

- Dosing: Administer this compound intraperitoneally or subcutaneously; effective doses in studies range from 1 to 100 mg/kg.

- Sample Collection: Collect serum and tissues (e.g., spleen) at various time points post-injection.

- Cytokine Measurement: Analyze serum cytokine levels (e.g., IFN-γ, TNF-α) using specific ELISA kits or multiplex immunoassays.

- Immune Cell Analysis: Isolate splenocytes and profile immune cell populations (e.g., NK cells, B cells) using flow cytometry.

Signaling Pathway Mechanism

This compound activates immune cells by engaging the intracellular TLR7 signaling pathway. The following diagram illustrates the key molecular events leading to cytokine production.

This compound TLR7 Signaling Pathway

This signaling cascade results in the production of a distinct cytokine profile that drives Th1 and Th17 immune responses [5] [1] [6].

Key Research Applications

- Vaccine Adjuvant Development: this compound's ability to provide a T-helper-like signal intracellularly makes it a promising adjuvant for vaccines, especially for synthetic peptides or in individuals with T-cell deficiencies [2].

- Immunotherapy Research: Its capacity to promote dendritic cell maturation and drive Th1 and Th17 responses supports its investigation in cancer immunotherapy and against chronic viral infections [1].

- Autoimmune Disease Studies: As TLR7 overactivation is linked to autoimmunity (e.g., SLE), this compound serves as a tool compound to study pathogenic mechanisms [6].

References

- 1. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 2. A new approach to vaccine adjuvants. Immunopotentiation by... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) The Immunostimulatory Compound 7Allyl8-Oxoguanosine... [academia.edu]

- 4. Stabilized immune modulatory RNA compounds as agonists ... [pmc.ncbi.nlm.nih.gov]

- 5. Role of TLRs as signaling cascades to combat infectious ... [pmc.ncbi.nlm.nih.gov]

- 6. Unraveled role of TLR7-mediated interferon signaling ... [pmc.ncbi.nlm.nih.gov]

loxoribine innate immune system activation

Mechanism of Action and Signaling Pathway

Loxoribine specifically activates the immune system through the TLR7 signaling pathway.

- Selective TLR7 Agonist: Cellular activation by this compound is strictly dependent on TLR7 and its adaptor protein, MyD88. Immune cells from TLR7- or MyD88-deficient mice cannot respond to this compound [1].

- Endosomal Activation: Like TLR8 and TLR9, TLR7 is localized within endosomal and lysosomal compartments. Cellular activation depends on endosomal acidification and maturation [1].

- Cell Surface Recognition: Contrary to the traditional view, TLR7 is also present on the cell surface of some immune cells. This surface expression is dependent on the Unc93B1 protein and can be targeted for therapeutic intervention [2].

The diagram below summarizes the TLR7 signaling pathway activated by this compound.

Quantitative Effects on Immune Cells

This compound induces measurable changes in the phenotype and function of immune cells, particularly human monocyte-derived dendritic cells (MoDCs). The data below are based on experiments where immature human MoDCs were treated with this compound for 48 hours [3].

| Immune Parameter | Effect of this compound | Notes / Quantitative Change |

|---|---|---|

| Surface Marker (MFI) | Up-regulation of co-stimulatory/maturation markers [3] | |

| ¤ CD80 | Increase [3] | ~3.5-fold vs. control [3] |

| ¤ CD83 | Increase [3] | ~7.5-fold vs. control [3] |

| ¤ CD40 | Increase [3] | ~2.5-fold vs. control [3] |

| ¤ CCR7 | Increase [3] | ~4-fold vs. control [3] |

| Cytokine Secretion | Induction of pro-inflammatory and polarizing cytokines [3] | |

| ¤ IL-12p70 | Induced [3] | Low but detectable levels [3] |

| ¤ IL-23 | Strongly Induced [3] | ~500 pg/mL [3] |

| ¤ IL-6 | Induced [3] | ~50 pg/mL [3] |

| ¤ IL-10 | Induced [3] | ~30 pg/mL [3] |

| Functional Polarization | Enhances T-cell polarizing capability [3] | Promotes Th1 and Th17 responses [3] |

Experimental Protocols

For researchers aiming to use this compound in cellular assays, the following established protocol provides a solid starting point.

- Cell Type: Human Monocyte-Derived Dendritic Cells (MoDCs) [3].

- Generation of MoDCs: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and culture them in RPMI 1640 medium supplemented with 10% FCS, 2 mM L-glutamine, 20 μg/ml gentamicin, 50 μM 2-mercaptoethanol, and specific cytokines. Typically, use 1000 U/mL GM-CSF and 500 U/mL IL-4 for 5-7 days to generate immature MoDCs [3].

- Stimulation with this compound: Treat the generated immature MoDCs with this compound for 48 hours. A common concentration used for stimulation is based on previously established studies [3].

- Downstream Analysis: After stimulation, you can analyze the cells by:

- Flow Cytometry: To measure the up-regulation of surface markers like CD80, CD83, CD40, and CCR7 [3].

- ELISA: To quantify the secretion of cytokines (e.g., IL-12, IL-23, IL-6, IL-10) in the cell culture supernatant [3].

- Mixed Leukocyte Reaction (MLR): To assess the enhanced ability of stimulated MoDCs to activate allogeneic T-cells [3].

Therapeutic Applications and Research

The ability of this compound to robustly activate dendritic cells and promote a Th1-polarizing immune response makes it a promising candidate in immunotherapy, primarily as an immune adjuvant.

- Cancer Immunotherapy: this compound is being explored in advanced nanoplatforms to combat immunosuppressive tumor microenvironments. For instance, it has been co-delivered with a TLR9 agonist (CpG) in a DNA-polymer hybrid nanocomplex. This system aims to simultaneously promote dendritic cell maturation and macrophage repolarization, leading to a potent cytotoxic T-cell response and tumor regression in vivo [4].

- Combination with Other Modalities: this compound has been integrated with photodynamic therapy (PDT). In one system, a boron-based nanoplatform delivers this compound to the tumor site. Near-infrared light irradiation triggers PDT, which induces a form of immunogenic cell death called pyroptosis. The simultaneous release of this compound then stimulates further immune activation, creating a powerful combined anti-tumor effect [5].

References

- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting cell surface TLR7 for therapeutic intervention in ... [nature.com]

- 3. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 4. A DNA-polymer hybrid nanocomplex based bi-adjuvant ... [sciencedirect.com]

- 5. Boosting anti-tumor immunity with boron-based nanosheets ... [pubs.rsc.org]

loxoribine selective TLR7 agonist

Loxoribine at a Glance

| Property | Description |

|---|---|

| IUPAC Name | 7-Allyl-7,8-dihydro-8-oxoguanosine [1] |

| CAS Number | 121288-39-9 [2] [3] |

| Molecular Formula | C₁₃H₁₇N₅O₆ [3] |

| Molecular Weight | 339.30 g/mol [3] |

| Mechanism of Action | Selective Toll-like Receptor 7 (TLR7) agonist [4] [2] |

| Specificity | Does not activate the closely related TLR8, even at high concentrations [2] |

| Primary Research Applications | Study of TLR7 signaling, dendritic cell biology, Th1/Th17 polarization, and as an immunomodulator in antiviral/antitumor research [4] [1] |

Key Experimental Findings & Data

This compound's effects have been characterized in human monocyte-derived dendritic cells (MoDCs). The table below summarizes quantitative data from a key study where immature MoDCs were treated with 250 μM this compound for 48 hours [4].

Phenotypic and Functional Changes in Human MoDCs

| Parameter Measured | Effect of this compound (250 μM) | Significance / Assay Method |

|---|---|---|

| Surface Marker (Flow Cytometry) | ||

| CD40 | Up-regulated | Co-stimulatory molecule [4] |

| CD54 (ICAM-1) | Up-regulated | Adhesion molecule [4] |

| CD80 | Up-regulated | Co-stimulatory molecule [4] |

| CD83 | Up-regulated | Maturation marker [4] |

| CCR7 | Up-regulated | Lymph node homing receptor [4] |

| HLA-DR | Slightly decreased | Antigen presentation complex [4] |

| Cytokine Production (ELISA) | ||

| IL-12 | Increased | Promotes Th1 differentiation [4] |

| IL-23 | Increased | Promotes Th17 cell maintenance [4] |

| IL-27 | Increased | Modulates T-cell responses [4] |

| IL-10 | Increased | Immunoregulatory cytokine [4] |

| IFN-β | Not modulated | Distinguishes from other TLR pathways [4] |

| Functional Assay | ||

| Allostimulatory Capability | Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) | Mixed Leukocyte Reaction [4] |

| T-cell Polarization | Increased secretion of IFN-γ and IL-17 by CD4+ T cells | Promotes Th1 and Th17 responses [4] |

TLR7 Signaling Pathway Activated by this compound

This compound activates immune cells through the endosomal TLR7 pathway. The diagram below illustrates the key steps in this signaling cascade.

This compound activates the endosomal TLR7 pathway, leading to cytokine production and immune cell maturation.

Detailed Experimental Protocol

This protocol for evaluating this compound's effects on human monocyte-derived dendritic cells (MoDCs) is based on the methodology from the research publication [4].

Generation and Treatment of Human Monocyte-Derived DCs (MoDCs)

- Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and positive selection methods.

- Differentiation to Immature DCs: Culture monocytes in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, antibiotics (gentamicin, penicillin, streptomycin), and 50 μM 2-mercaptoethanol. Differentiate cells into immature DCs by adding recombinant human GM-CSF (1000 U/mL) and IL-4 (500 U/mL). Culture for 6 days, refreshing cytokines on day 3 and 5 [4] [5].

- Stimulation with this compound: On day 6, stimulate the immature MoDCs with 250 μM this compound for an additional 48 hours. Prepare a stock solution of this compound in sterile, endotoxin-free water at a high concentration (e.g., 100 mM) and dilute it directly into the culture medium [4] [2]. Include control cultures with medium alone.

- Harvesting Cells and Supernatants: After 48 hours, carefully collect the culture supernatants by centrifugation. Store supernatants at -80°C for subsequent cytokine analysis. Harvest the cells for phenotypic and functional assays.

Key Downstream Assays

- Phenotypic Analysis (Flow Cytometry): Analyze the harvested MoDCs by flow cytometry for surface markers. Use fluorescently labeled antibodies against CD40, CD54, CD80, CD83, CCR7, and HLA-DR. The up-regulation of co-stimulatory and maturation markers indicates this compound-induced DC maturation [4].

- Cytokine Measurement (ELISA): Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify cytokine levels in the stored supernatants. Key cytokines to measure include IL-12, IL-23, IL-27, and IL-10 [4].

- Functional T-cell Polarization Assay (Mixed Leukocyte Reaction)

- Co-culture this compound-treated MoDCs with allogeneic, naive CD4+ T cells isolated from a different donor. Use a low DC to T-cell ratio, such as 1:80 [4].

- After several days (e.g., 5 days), measure T-cell proliferation using a method like ^3H-thymidine incorporation.

- To assess T-cell polarization, re-stimulate T cells from the co-culture and measure the cytokines they produce, specifically IFN-γ (for Th1) and IL-17 (for Th17), by ELISA [4].

Research and Clinical Translation

While this compound demonstrated promising immunomodulatory and anti-tumor activity in preclinical models, its clinical translation has been challenging [1].

- Preclinical Promise: In mouse models, this compound showed significant inhibition of B16 melanoma lung metastases and augmented Natural Killer (NK) cell activity, especially in synergy with IL-2 [1].

- Clinical Setbacks: A phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events and a lack of efficacy, with disease progression observed in most patients [1]. This highlighted the challenges of systemic toxicity and decoupling immune activation from tumor antigens.

Key Takeaways for Researchers

- Specific Tool Compound: this compound remains a highly specific and well-defined TLR7 agonist for basic research, useful for probing TLR7-specific signaling without confounding TLR8 activation [2].

- Potent DC Activator: It is a potent inducer of human MoDC maturation, enhancing their capacity to stimulate and polarize Th1 and Th17 T-cell responses [4].

- Clinical Caution: The clinical history of this compound and similar early TLR7 agonists underscores the need for improved delivery strategies, such as local administration or tumor-targeted formulations, to overcome systemic toxicity and improve efficacy [1].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound | TLR7 Agonist - Guanosine analog [invivogen.com]

- 3. This compound (7-Allyl-8-oxoguanosine) | TLR 7 Agonist [medchemexpress.com]

- 4. , a this compound Toll-like receptor selective , induces... 7 agonist [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

Loxoribine's Mechanism of Action and Signaling Pathway

Loxoribine is a guanosine analogue derivatized at positions N7 and C8 that acts as a potent and selective agonist for TLR7 in both humans and mice, without stimulating TLR8 [1]. The activation of immune cells by this compound is dependent on endosomal maturation [2] [3].

The signaling cascade triggered by this compound binding to TLR7 can be summarized as follows:

Figure 1: The TLR7 signaling pathway activated by this compound, from endosomal uptake to immune response.

Structurally, TLR7 has two binding sites. Site 1 is highly conserved and binds nucleosides like guanosine or its analogs, including this compound [1]. Occupancy of this site is a key step that enables receptor dimerization and the initiation of downstream signaling.

Functional Consequences of TLR7 Activation

The activation of the TLR7 pathway by this compound induces significant changes in immune cells, particularly in human monocyte-derived dendritic cells (MoDCs). The table below summarizes the key phenotypic and functional changes observed:

| Aspect | Effect of this compound | Experimental Details / Citation |

|---|---|---|

| Cell Maturation Markers | Upregulation of CD80, CD83, CD40, CD54, CCR7; slight decrease in HLA-DR [3]. | Human MoDCs treated for 2 days; analysis by flow cytometry [3]. |

| Cytokine Secretion | Increased production of IL-12, IL-23, IL-10, IL-6, TNF-α [3]. | Cytokine levels measured in culture supernatants [3]. |

| T-cell Polarization | Enhances capability to polarize T-cells towards Th1 and Th17 profiles [3]. | Co-culture of this compound-matured DCs with allogeneic T-cells [3]. |

| Anti-Tumor & Adjuvant Activity | Significant inhibition of B16 melanoma metastasis in mice; acts as an immunomodulator and adjuvant [2]. | Single or multiple injections in mouse models; used with irradiated tumor cells [2]. |

Experimental Protocols and Research Applications

For researchers aiming to study this compound, established experimental methodologies provide a solid foundation.

- Validating TLR7 Agonism: You can use HEK-Blue reporter cell lines engineered to express human or mouse TLR7 to confirm the specific activity of this compound, which does not stimulate TLR8 [1].

- Studying Dendritic Cell Maturation: A common protocol involves generating human monocyte-derived dendritic cells (MoDCs) by culturing adherent peripheral blood mononuclear cells (PBMCs) with GM-CSF and IL-4 for several days. Immature DCs are then treated with this compound (e.g., 1-100 µM) for 24-48 hours to assess maturation markers via flow cytometry and cytokine production via ELISA [3] [4].

- Confirming Endosomal Dependence: The role of endosomal maturation can be verified by pre-treating cells with endosomal acidification inhibitors like chloroquine or bafilomycin A1. Inhibition of this compound-induced immune responses confirms the dependence on the endosomal pathway [5].

Research and Clinical Context

This compound has been investigated primarily for its anti-tumor and immunomodulatory potential. Preclinical studies showed it could significantly inhibit B16 melanoma lung metastasis in mice and demonstrated synergy with IL-2 [2]. It was also evaluated in clinical trials for advanced cancers and chronic lymphocytic leukemia [2].

However, a phase I trial in patients with advanced cancers was discontinued due to immune-related adverse events, including a transient decrease in lymphocyte count [2]. This highlights a common challenge with systemic administration of TLR agonists—balancing efficacy with toxicity. Consequently, research has shifted towards next-generation approaches like localized delivery and combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to improve the therapeutic window [2].

References

- 1. This compound | TLR7 Agonist - Guanosine analog [invivogen.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 4. Effects of TLR agonists on maturation and function of 3-day ... [pmc.ncbi.nlm.nih.gov]

- 5. Sequence determinants of innate immune activation by short ... [bmcimmunol.biomedcentral.com]

Loxoribine In Vitro Protocol for Dendritic Cell Maturation

This protocol outlines the steps for generating and maturing human MoDCs using Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist [1] [2].

Step 1: Generate Immature Dendritic Cells from Monocytes

- Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation and positive selection with anti-CD14 microbeads [3].

- Culture monocytes at a density of (1.56 \times 10^6) cells/mL in complete RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 20 μg/mL gentamicin, 100 U/mL penicillin, 100 μg/mL streptomycin, 50 μM 2-mercaptoethanol, 50 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 50 ng/mL Interleukin-4 (IL-4) [1].

- Maintain the culture for 6 days to allow differentiation into immature MoDCs. Replenish the medium and cytokines on day 3 [2].

Step 2: Activate and Differentiate DCs with this compound

Step 3: Analyze Mature DC Phenotype and Function

- After the 48-hour stimulation, harvest the cells for analysis.

- Confirm maturation by assessing the upregulation of surface markers (CD40, CD54, CD80, CD83, CCR7) via flow cytometry [1] [2].

- Evaluate cytokine production (IL-12, IL-23, IL-27, IL-10) in the culture supernatant using ELISA [2].

- Test T-cell stimulatory capability in a mixed leukocyte reaction (MLR) and measure the resulting IFN-γ and IL-17 production from T-cells to confirm Th1 and Th17 polarization [2].

The experimental workflow for this protocol is summarized in the following diagram:

Expected Experimental Outcomes

The tables below summarize the key phenotypic and functional changes you can expect in MoDCs after treatment with this compound, based on published findings [1] [2].

Table 1: Phenotypic Changes in MoDCs After this compound Treatment (Flow Cytometry)

| Marker | Expression Change | Functional Significance |

|---|---|---|

| CD80 | Up-regulation | Enhanced co-stimulatory signal for T-cell activation. |

| CD83 | Up-regulation | Key marker for mature DCs. |

| CD40 | Up-regulation | Potentiates Th1 polarization when ligated. |

| CD54 (ICAM-1) | Up-regulation | Facilitates cell-cell adhesion during immune synapse formation. |

| CCR7 | Up-regulation | Enables migration to lymph nodes. |

| HLA-DR | Slight decrease | Presented data shows a slight down-regulation [1]. |

Table 2: Functional Characteristics of this compound-Matured MoDCs

| Parameter | Observation | Measurement Method |

|---|---|---|

| Cytokine Secretion | Increased IL-12, IL-23, IL-27, IL-10. No change in IFN-β. | ELISA |

| Allostimulatory Capacity | Enhanced T-cell proliferation, even at low DC:T-cell ratios (e.g., 1:80). | Mixed Leukocyte Reaction (MLR) |

| T-cell Polarization | Promotes differentiation of naive T-cells into IFN-γ-producing Th1 and IL-17-producing Th17 cells. | Co-culture with allogeneic CD4+ T-cells + Cytokine ELISA |

Biological Mechanism of Action

This compound functions as a selective TLR7 agonist. The signaling pathway it activates in dendritic cells is detailed below [1]:

Application Notes for Researchers

- TLR7 Expression: The study confirming this protocol notes that TLR7 expression on human MoDCs can be controversial and is often low or undetectable in some models. The researchers observed that this compound treatment itself up-regulated the expression of TLR7 in the MoDCs, an effect that was independent of IFN-β production [1] [2].

- Synergy with CD40 Ligation: The stimulatory effect of this compound on the Th1-polarizing capability of MoDCs was potentiated by CD40 ligation. Consider incorporating CD40L in your T-cell co-culture experiments to maximize this effect [1].

- Critical Control: Always include appropriate controls, such as immature DCs (cultured with GM-CSF and IL-4 only) and DCs matured with a standard cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2), to benchmark the efficacy of this compound maturation [4].

- Research Use: this compound is typically labeled "For research use only" [5]. While it has shown anti-tumor and immunomodulatory activity in preclinical models, its clinical development for advanced cancers has been limited due to efficacy and toxicity challenges in clinical trials [6].

References

- 1. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 2. This compound, a Selective Toll-like Receptor 7 Agonist ... [pubmed.ncbi.nlm.nih.gov]

- 3. Tolerogenic dendritic cells generated in vitro using a novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of TLR agonists on maturation and function of 3-day ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (7-Allyl-8-oxoguanosine) | TLR 7 Agonist [medchemexpress.com]

- 6. This compound - an overview [sciencedirect.com]

Loxoribine as an Inducer of Th1 and Th17 Responses

Mechanism of Action Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine) is a guanosine analogue identified as a selective agonist for Toll-like Receptor 7 (TLR7) [1] [2]. Its activation of the TLR7/MyD88-dependent signaling pathway in innate immune cells leads to the production of key polarizing cytokines by antigen-presenting cells, thereby shaping the adaptive T-cell response towards Th1 and Th17 phenotypes [3] [2].

The diagram below illustrates the signaling pathway and subsequent immunological effects triggered by this compound.

Experimental Data and Observations

The table below summarizes key experimental findings from a study investigating the effect of this compound on human monocyte-derived dendritic cells (MoDCs) [3] [4].

| Experimental Aspect | Key Findings with this compound (250 μM, 48h) |

|---|---|

| Phenotypic Maturation | Up-regulation of CD40, CD54, CD80, CD83, and CCR7. Slight decrease in HLA-DR expression. |

| Cytokine Production | Increased secretion of IL-12, IL-23, IL-27, and IL-10. No significant modulation of IFN-β. |

| Allostimulatory Capacity | Enhanced proliferation of allogeneic CD4+ T cells, observable even at a low DC:T-cell ratio of 1:80. |

| T-cell Polarization | Co-culture with this compound-treated MoDCs led to CD4+ T cells secreting significantly higher levels of IFN-γ (Th1) and IL-17 (Th17). |

| TLR7 Expression | This compound treatment up-regulated the expression of TLR7 on the MoDCs themselves. |

Detailed Experimental Protocol

This protocol outlines the methodology for generating human MoDCs and evaluating the effect of this compound on their maturation and T-cell polarizing capability [3] [4].

Part 1: Generation of Human Monocyte-Derived Dendritic Cells (MoDCs)

- Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and positive or negative selection kits.

- Culture Medium: Use RPMI 1640 medium supplemented with 2 mM L-glutamine, 20 μg/ml gentamicin, 100 U/ml penicillin, 100 μg/ml streptomycin, 50 μM 2-mercaptoethanol, and 10% heat-inactivated fetal calf serum (FCS).

- Differentiation: Culture monocytes at a density of 1-2 x 10^6 cells/ml in the presence of 50 ng/ml recombinant human GM-CSF and 20 ng/ml recombinant human IL-4.

- Incubation: Maintain the culture for 6 days at 37°C in a 5% CO₂ humidified incubator to generate immature MoDCs. Refresh the medium and cytokines every 2-3 days.

Part 2: this compound Stimulation and DC Maturation

- Stimulus Preparation: Prepare a stock solution of this compound and use it at a final working concentration of 250 μM.

- Stimulation: On day 6, harvest the immature MoDCs and stimulate them with 250 μM this compound.

- Incubation: Continue the culture for an additional 48 hours.

Part 3: Readout and Analysis

- Phenotypic Analysis (Flow Cytometry): After 48 hours, analyze the cells by flow cytometry to assess the surface expression of maturation markers (e.g., CD40, CD54, CD80, CD83, CCR7, HLA-DR) and TLR7.

- Cytokine Measurement (ELISA): Collect cell culture supernatants after 48 hours. Measure the concentrations of cytokines (IL-12, IL-23, IL-27, IL-10, IFN-γ, IL-17) using commercial enzyme-linked immunosorbent assay (ELISA) kits.

- Mixed Leukocyte Reaction (MLR) - Allostimulatory Capacity:

- Harvest this compound-treated and control MoDCs and irradiate them.

- Co-culture these MoDCs with allogeneic, naïve CD4+ T cells at various ratios (e.g., from 1:10 to 1:80 DC:T-cell ratio).

- After 5 days, measure T-cell proliferation using a standard assay like [3H]-thymidine incorporation.

- T-cell Polarization Assay:

- Co-culture this compound-treated MoDCs with allogeneic naïve CD4+ T cells for 5-7 days.

- Re-stimulate the T cells and measure the production of signature cytokines (IFN-γ for Th1; IL-17 for Th17) by ELISA or intracellular cytokine staining.

Application Notes

- CD40 Ligation Synergy: The Th1-polarizing capability of this compound-treated MoDCs can be further potentiated by simultaneous CD40 ligation [3]. Consider adding soluble CD40L or using a CD40-stimulating antibody in your co-culture system to enhance the effect.

- Critical Control: Always include a control group of immature MoDCs cultured for the same duration without this compound stimulation for accurate comparison.

- TLR7 Specificity: The effects of this compound are exclusively mediated via TLR7 [2]. This makes it a valuable tool for specifically studying TLR7-mediated signaling in human immune cells, as opposed to other agonists like R-848 which activate both TLR7 and TLR8.

Research Applications

Understanding and leveraging this compound's effects has significant implications, particularly in the field of oncology and immunotherapy.

- Cancer Immunotherapy: this compound shows interesting anti-tumor and anti-metastatic activities in preclinical models (e.g., B16 melanoma) [1]. Its ability to promote Th1 and CTL responses is beneficial for breaking tolerance against tumor antigens. It has been explored as an immunomodulator or an adjuvant in tumor therapy [1].

- Viral Immunity: As a TLR7 agonist, this compound mimics viral ssRNA, making it a useful compound for studying anti-viral immune responses that are driven by the Th1 axis.

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or need information on other related agonists, please feel free to ask.

References

- 1. This compound - an overview [sciencedirect.com]

- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Selective Toll-like Receptor 7 Agonist ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

loxoribine antitumor activity in mouse models

Introduction to Loxoribine

This compound is a guanosine derivative and a selective Toll-like receptor 7 (TLR7) agonist [1] [2]. It does not activate other human TLRs, making it a specific immunomodulatory compound [1]. Its primary proposed mechanism for antitumor activity is the stimulation of innate and adaptive immunity, leading to the inhibition of tumor metastasis and serving as an adjuvant for tumor vaccines [3] [2].

Mechanism of Action: TLR7 Signaling

This compound exclusively activates immune cells via TLR7, a receptor located in the endosomal compartment [2] [4]. The following diagram illustrates the signaling cascade triggered by this compound binding to TLR7, which requires endosomal maturation and leads to a potent immune response [2] [4].

Antitumor Efficacy in Mouse Models

This compound has shown promising antitumor effects, particularly in models of melanoma metastasis and when used as a vaccine adjuvant.

Inhibition of B16 Melanoma Lung Metastasis

In a B16 melanoma lung metastasis model, this compound significantly reduced the number of pulmonary tumor nodules [3] [2]. The table below summarizes the key efficacy findings.

| Treatment Protocol | Tumor Inoculum | Efficacy Outcome | Reported Mechanism |

|---|---|---|---|

| Single injection (2 mg) on day 3 [3] | Not specified | Significant inhibition of metastasis [3] | Activation of NK and non-NK cell populations [3] |

| Four injections on alternate days, starting day -1 [3] | Not specified | 96% inhibition of metastasis [3] | Activation of NK and non-NK cell populations [3] |

| Combination therapy with IL-2 [3] | Not specified | Significantly greater inhibition than either agent alone [3] | Enhanced activation of lymphokine-activated killer (LAK) cells [3] |

| In NK-deficient beige mice [3] | Smaller inocula | Partial inhibition of tumor development [3] | Activation of non-NK cell effector mechanisms [3] |

Adjuvant Activity in Tumor Vaccination

This compound acts as an immunostimulant when combined with tumor vaccines. In a tumor protection model, mice were immunized with irradiated B16 tumor cells combined with this compound before a challenge with live tumor cells [3] [1].

| Immunization Component | Challenge with Live B16 Cells | Protection Outcome |

|---|---|---|

| Irradiated tumor cells alone [3] | Yes | Not protected [3] |

| This compound alone [3] | Yes | Not protected [3] |

| Irradiated tumor cells plus this compound [3] | Yes | Significantly lower number of lung tumors [3] |

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating this compound's antitumor activity.

Protocol: B16 Melanoma Lung Metastasis Model

This established protocol evaluates the effect of this compound on inhibiting experimental metastasis [3].

- Tumor Cell Line: B16 melanoma cells.

- Animals: Female C57BL/6 mice (e.g., 6-8 weeks old).

- Tumor Inoculation: Inject B16 cells intravenously (e.g., ( 2.5 \times 10^5 ) cells per mouse) via the tail vein on day 0.

- This compound Formulation: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute in sterile PBS or saline immediately before administration. The final concentration of DMSO in the injectate should be ≤1% [1].

- Dosing Regimens:

- Single-Dose Protocol: Administer a single 2 mg dose of this compound per mouse via subcutaneous or intraperitoneal injection on day 3 post-tumor inoculation [3].

- Multi-Dose Protocol (Optimal): Administer 2 mg of this compound per mouse on days -1, +1, +3, and +5 relative to tumor inoculation (day 0) [3].

- Combination with IL-2: Co-administer recombinant IL-2 intraperitoneally according to your standard protocol (e.g., 10,000 IU twice daily for 4-5 days) [3].

- Endpoint and Analysis:

- Nodule Counting: Sacrifice mice 14-21 days after tumor inoculation. Excise the lungs, rinse in PBS, and fix in Bouin's solution for 24 hours to distinguish white tumor nodules from the yellowish lung tissue. Count the surface metastases manually under a dissecting microscope [3].

- Statistical Analysis: Compare the mean number of lung nodules in treated groups versus the control group using an unpaired t-test or one-way ANOVA.

Protocol: Adjuvant Activity in Tumor Vaccination

This protocol tests this compound's ability to enhance the protective immunity induced by a tumor cell vaccine [3].

- Vaccine Preparation: Harvest B16 melanoma cells in the log growth phase. Irradiate the cells (e.g., 100 Gy) to render them non-proliferative. Confirm the loss of proliferative capacity by a trypan blue exclusion assay. Resuspend the irradiated cells in PBS [3].

- Animals and Immunization: Use C57BL/6 mice. Immunize mice subcutaneously with:

- Experimental Group: ( 1 \times 10^6 ) irradiated B16 cells mixed with 100 µg of this compound [3].

- Control Groups: Irradiated cells alone, this compound alone, or a vehicle control.

- Tumor Challenge: Two weeks after immunization, challenge mice intravenously with a low dose (e.g., ( 1 \times 10^5 )) of live, non-irradiated B16 cells.

- Endpoint and Analysis:

- Sacrifice mice 14-21 days post-challenge.

- Isolate lungs and count surface metastases as described in the previous protocol.

- Compare the number of lung tumors across different groups to assess the vaccine's protective efficacy.

Critical Considerations for Application

- Tumor Model and Inoculum Size: The antitumor efficacy of this compound is highly dependent on the tumor burden. Protection was consistently observed only when smaller tumor inocula were used [3]. Its efficacy against large, established tumors may be limited.

- Dual Role of TLR7 in Cancer: TLR7 signaling can have paradoxical effects. While it boosts antitumor immunity, stimulation of TLR7 expressed directly on certain tumor cells (e.g., lung, pancreatic cancer) can promote their survival, proliferation, and resistance to chemotherapy [5]. Prior to application, check the TLR7 expression profile on your tumor cell line of interest.

- Formulation and Stability:

- Solubility: Soluble in DMSO (up to 25 mg/mL) [1].

- Storage: Supplied as a solid. Store the powder desiccated at +4°C. Solutions in DMSO can be stored at -20°C for up to 3 months [1].

- In Vivo Dosing: For animal studies, dilute the DMSO stock in saline or PBS immediately before use, ensuring the final DMSO concentration is minimal.

Conclusion and Future Perspectives

This compound is a valuable tool for researchers investigating TLR7-mediated antitumor immunity. Its robust activity as a vaccine adjuvant and in metastasis models, combined with its well-defined mechanism, supports its use in preclinical immuno-oncology studies. Future work may explore its potential in novel delivery systems, such as nanoplatforms that combine it with other therapeutic modalities [6].

References

- 1. | 121288-39-9 this compound [chemicalbook.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. 7-Allyl-8-oxoguanosine ( this compound ) inhibits the metastasis of B16... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new TLR7 agonists by a combination of statistical ... [pmc.ncbi.nlm.nih.gov]

- 5. Dual roles of TLR7 in the lung cancer microenvironment [pmc.ncbi.nlm.nih.gov]

- 6. Boosting anti-tumor immunity with boron-based nanosheets ... [pubs.rsc.org]

Mechanism of Action and Rationale for Combination

The synergistic effect of loxoribine and IL-2 arises from their complementary actions on innate and adaptive immune cells.

- This compound as a TLR7 Agonist: this compound is a guanosine analog that acts as a specific agonist for Toll-like receptor 7 (TLR7) [1]. TLR7 activation triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, which in turn stimulate natural killer (NK) cells and dendritic cells (DCs) [1].

- Priming for IL-2 Response: A key mechanism is the ability of this compound to upregulate the alpha chain (CD25) of the IL-2 receptor on NK cells and other cytolytic precursor cells [2] [3]. Cells pre-treated with this compound express higher levels of the high-affinity IL-2 receptor, making them more responsive to subsequent IL-2 stimulation. This "priming" allows for enhanced cell proliferation and cytolytic activity even with suboptimal doses of IL-2 [2].

- IL-2's Effector Functions: IL-2 is a potent cytokine that promotes the expansion and activity of cytotoxic T cells and NK cells. It signals through the JAK-STAT, MAPK, and PI3K-AKT pathways, driving cell proliferation and enhancing cytotoxic functions [4] [5] [6].

The following diagram illustrates the synergistic signaling pathways activated by this compound and IL-2 in an immune cell (e.g., an NK cell):

Summary of Preclinical Efficacy Data

The combination of this compound and IL-2 has demonstrated superior efficacy over either agent alone in multiple preclinical tumor models. The table below summarizes key quantitative findings from these studies.

| Tumor Model | Treatment Groups | Key Findings | Reference |

|---|

| B16 Melanoma Metastasis | • this compound (single 2 mg dose) • this compound (four alternate-day doses) • IL-2 • Lox + IL-2 | • Single Lox dose: Significant inhibition (day 3) • Four Lox doses: 96% inhibition • Lox + IL-2: Greatest inhibition, superior to single agents | [7] | | Murine Splenocyte Assays (in vivo) | • this compound (3 mg/mouse) • IL-2 (10,000 U, twice daily) • Lox + IL-2 | • Lox: Enhanced NK activity within 6h, lasted >96h • Lox + IL-2: Cytolytic activity exceeded the algebraic sum of individual agents • Best when Lox administered 24h before IL-2 | [3] | | Murine Splenocyte Assays (in vitro) | • this compound (50-150 µM) • IL-2 (10 U/mL) • Lox + IL-2 | • Lox alone: Enhanced NK activity, peaked at 10h, faded by 24h • Lox + IL-2: Prolonged & enhanced cytolytic activity • Max effect when both added at culture start | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments evaluating the combination of this compound and IL-2, adaptable for research purposes.

Protocol 1: In Vitro NK Cell Activation and Cytotoxicity Assay

This protocol assesses the synergistic effect of this compound and IL-2 on activating natural killer cells and enhancing their tumor-killing capacity.

- 1. Cell Preparation: Isplicate murine splenocytes from C57BL/6 mice (or human PBMCs from healthy donors) using standard density gradient centrifugation. Suspend cells in complete RPMI-1640 medium.

- 2. Treatment and Culture:

- This compound Only Group: Culture cells with 50-150 µM this compound [2].

- IL-2 Only Group: Culture cells with a sub-optimal concentration of IL-2 (e.g., 10 U/mL) [2].

- Combination Group: Culture cells with both this compound and IL-2 at the above concentrations. For optimal results, add both agents at the beginning of the culture period [2].

- Control Group: Culture cells with medium alone.

- Incubate cells for 10 hours to assess early NK activity or for 48-96 hours to assess LAK (Lymphokine-Activated Killer) activity [2].

- 3. Cytotoxicity Measurement: After incubation, harvest effector cells. Use a standard 4-hour Chromium-51 (⁵¹Cr) Release Assay.

- Label target cells (e.g., YAC-1 for murine NK, K562 for human NK) with Na₂⁵¹CrO₄.

- Co-culture effector and target cells at various Effector:Target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

- Measure ⁵¹Cr released into the supernatant using a gamma counter.

- Calculate % Specific Lysis = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) × 100.

- 4. Data Analysis: Compare the specific lysis across treatment groups. The combination group is expected to show significantly higher cytotoxicity than either single agent group.

Protocol 2: In Vivo Evaluation in a Tumor Metastasis Model

This protocol outlines the use of the B16 melanoma lung metastasis model to test the anti-tumor efficacy of the combination therapy.

- 1. Tumor Inoculation: Inject B16 melanoma cells intravenously into C57BL/6 mice (e.g., 2.5×10⁵ cells/mouse) to establish a lung metastasis model [7].

- 2. Treatment Regimen:

- This compound Administration: Inject this compound intravenously. A dose of 2-3 mg per mouse is effective [3] [7].

- Dosing Schedule:

- IL-2 Administration: Administer recombinant IL-2 intraperitoneally. A common regimen is 25,000 U per injection [3].

- Combination Therapy: Administer this compound 24 hours before the first dose of IL-2 for optimal priming [3].

- 3. Endpoint and Analysis:

- Sacrifice mice 14-21 days after tumor inoculation.

- Harvest lungs and count the number of surface metastatic nodules.

- The combination therapy should result in a statistically significant reduction in lung tumor nodules compared to all other groups.

Protocol 3: Immune Cell Profiling by Flow Cytometry

This protocol is used to monitor immunomodulatory effects, such as IL-2 receptor upregulation, in response to therapy.

- 1. Cell Sampling: Collect splenocytes from treated mice (from Protocol 2) or harvest cells from in vitro cultures (from Protocol 1).

- 2. Staining and Analysis:

- Prepare a single-cell suspension and stain with fluorescently labeled antibodies.

- Key Antibody Panel: Anti-NK1.1 (or CD56 for human), Anti-CD3, Anti-CD25 (IL-2Rα), Anti-CD122 (IL-2Rβ).

- Use flow cytometry to analyze changes in the percentage and mean fluorescence intensity (MFI) of CD25 on NK cells (e.g., NK1.1+ CD3- in mice) and T cell subsets.

- An increase in CD25 MFI in the this compound-treated groups indicates successful priming.

Advanced Application in a Nanoplatform

Recent research demonstrates the translation of this combination into a sophisticated delivery system. A 2025 study designed a multifunctional nanoplatform, IR@BP-L, which co-delivers a photosensitizer for photodynamic therapy (PDT) and this compound [8].

- Mechanism: The nanosystem accumulates in tumors. Upon near-infrared light irradiation, it generates reactive oxygen species to induce pyroptosis (a highly inflammatory form of cell death) in tumor cells. Simultaneously, this compound is released in the acidic tumor microenvironment [8].

- Synergistic Outcome: PDT-induced pyroptosis releases tumor antigens, while this compound acts as an adjuvant to stimulate dendritic cell maturation. This creates a powerful in situ vaccination effect, reversing immunosuppression and potentiating a systemic T-cell-mediated anti-tumor response [8]. This innovative strategy highlights the potential of integrating this compound-IL-2 principles with other modalities.

Key Considerations for Protocol Design

- Timing is Critical: The priming effect of this compound is transient. For maximal synergy, IL-2 should be administered 24 hours after this compound in vivo [3]. In vitro, adding both agents at the culture initiation works best [2].

- Dose Optimization: While this compound is effective at 50-150 µM in vitro and 2-3 mg/mouse in vivo, dose-response curves should be established for new experimental systems [2] [3] [7].

- Control Experiments: Include groups for single agents and vehicle control. To confirm the role of NK cells, include a group where NK cells are depleted using antibodies like anti-asialo GM1 or anti-NK1.1 [3] [7].

References

- 1. This compound | TLR7 Agonist - Guanosine analog [invivogen.com]

- 2. This compound (7-allyl-8-oxoguanosine) Activates Natural Killer ... [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo activation of natural killer cells and priming of IL-2 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-2 based cancer immunotherapies: an evolving paradigm [frontiersin.org]

- 6. IL-2 based cancer immunotherapies: an evolving paradigm [pmc.ncbi.nlm.nih.gov]

- 7. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis ... [pubmed.ncbi.nlm.nih.gov]

- 8. Boosting anti-tumor immunity with boron-based nanosheets ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Loxoribine-Induced Differentiation of Human Monocyte-Derived Dendritic Cells

Introduction to Monocyte-Derived Dendritic Cells and Loxoribine

Monocyte-derived dendritic cells (moDCs) represent a critical cell model in immunological research and therapeutic development, serving as a convenient and reproducible platform for studying human dendritic cell biology. These cells are typically generated through in vitro differentiation of peripheral blood monocytes using granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4). The resulting immature DCs can be further matured using various stimuli to achieve specific functional characteristics. Their significance extends from basic immunological research to clinical applications, particularly in cancer immunotherapy and vaccine development, where they are used as cellular adjuvants to prime antigen-specific T-cell responses.

This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a selective guanosine analog Toll-like receptor 7 (TLR7) agonist that has demonstrated significant potential in modulating dendritic cell function. TLR7 is an intracellular pattern recognition receptor that recognizes single-stranded RNA, and its activation triggers signaling cascades that lead to dendritic cell maturation and enhanced immunostimulatory capacity. This compound's specific engagement with TLR7 induces a unique maturation profile in moDCs characterized by enhanced expression of co-stimulatory molecules and production of key polarizing cytokines. This targeted activation makes this compound an attractive tool for experimental immunology and developing DC-based immunotherapies that require precise control over the resulting T-cell polarization patterns.

Monocyte-Derived Dendritic Cell Generation Protocol

Monocyte Isolation Techniques

The initial step in generating moDCs involves the isolation of monocytes from peripheral blood mononuclear cells (PBMCs). Multiple methods exist for monocyte purification, each with distinct advantages and limitations:

Table 1: Comparison of Monocyte Isolation Methods from PBMCs

| Method | Cell Viability | Monocyte Purity | Lymphocyte Depletion | Technical Considerations |

|---|---|---|---|---|

| Cold-aggregation | ~95% | Poor (non-significant enrichment) | Non-significant (p>0.05) | Simple, low-cost; poor purity |

| Percoll Gradient | ~50% | Significant reduction in lymphocytes (p≤0.05) | Moderate | Moderate purity, low viability |

| Magnetic Beads Cell-Enrichment | >95% | High purity with significant lymphocyte depletion (p≤0.005) | Excellent | High viability and purity; requires specialized equipment |

Among these methods, magnetic beads cell-enrichment demonstrates superior performance with cell viability higher than 95% and significant lymphocyte depletion (p≤0.005) compared to other techniques [1] [2]. This method typically employs negative selection using antibody cocktails targeting non-monocyte populations (CD2, CD3, CD19, CD20, CD56, CD66b, CD123, and glycophorin A), preserving monocyte function and viability.

Monocyte Differentiation and Culture Optimization

Following isolation, monocytes require specific culture conditions to differentiate into dendritic cells:

Culture Medium: RPMI-1640 medium supports optimal moDC differentiation as demonstrated by increased CD209 expression and lower CD14 levels compared to other media [1] [2].

Cytokine Concentration: 500 IU/mL of both GM-CSF and IL-4 generates moDCs with superior differentiation based on phenotypic markers [1]. Some protocols utilize 40 ng/mL of each cytokine with comparable results [3].

Culture System: Semi-adherent culture conditions in flat-bottom tissue culture plates promote better differentiation than round-bottom polystyrene tubes [2].

Serum Sources: Serum sources (fetal bovine serum vs. human serum) show no significant influence on culture performance [1] [2]. For clinical applications, serum-free media such as X-VIVO 15, AIM-V, or CellGro provide viable alternatives without animal components [3] [4].

The typical differentiation period spans 5-7 days, after which immature moDCs can be matured using various stimuli including this compound.

This compound Effects on Monocyte-Derived Dendritic Cells

Phenotypic and Functional Changes

This compound induces a distinct maturation signature in moDCs that differs from other maturation agents. When applied to immature moDCs at 250 μM for 48 hours, this compound triggers comprehensive maturation characterized by both phenotypic and functional changes:

Table 2: this compound-Induced Effects on Human Monocyte-Derived Dendritic Cells

| Parameter | Effects of this compound (250 μM, 48 hours) | Functional Significance |

|---|---|---|

| Surface Markers | Upregulation of CD40, CD54, CD80, CD83, CCR7 | Enhanced T-cell co-stimulation and lymph node homing capability |

| Cytokine Production | Increased IL-12, IL-23, IL-27, IL-10; no effect on IFN-β | Th1 and Th17 polarization capability |

| Allostimulatory Capacity | Enhanced T-cell proliferation at lower DC:T-cell ratio (1:80) | Improved antigen presentation efficiency |

| T-cell Polarization | Stimulated Th1- and Th17-polarizing capability | Direction of specific adaptive immune responses |

| TLR7 Expression | Up-regulation of TLR7 expression | Potential positive feedback mechanism |

This compound-treated moDCs demonstrate a unique cytokine profile characterized by simultaneous increase in both pro-inflammatory (IL-12, IL-23, IL-27) and regulatory (IL-10) cytokines [5]. This distinctive pattern differs from the cytokine profiles induced by other TLR agonists and contributes to this compound's specific Th1/Th17 polarizing capability.

Enhanced T-Cell Stimulation Capacity

A critical functional outcome of this compound-induced maturation is the significant enhancement of the moDCs' ability to stimulate T-cell responses. This compound-treated moDCs induce stronger proliferation of allogeneic CD4+ T cells even at very low DC:T-cell ratios (1:80) compared to control moDCs [5]. Furthermore, CD4+ T cells co-cultured with this compound-matured moDCs secrete significantly higher levels of both IL-17 and IFN-γ, indicating Th1 and Th17 polarization. This polarizing capability is further potentiated by CD40 ligation, suggesting synergistic signaling between TLR7 and CD40 pathways in shaping the subsequent adaptive immune response [5].

Detailed Experimental Protocols

Protocol for moDC Generation and this compound Treatment

Materials:

- Ficoll-Hypaque density gradient medium

- Human monocyte enrichment kit (EasySep, Stemcell Tech.)

- RPMI-1640 medium

- Recombinant human GM-CSF and IL-4

- This compound (250 μM working concentration)

- 6- or 12-well flat-bottom tissue culture plates

- Flow cytometry antibodies: CD14, CD209, CD3, CD40, CD80, CD83, CCR7

Procedure:

PBMC Isolation:

- Collect peripheral blood from healthy donors in EDTA-containing tubes.

- Separate PBMCs using Ficoll-Hypaque density gradient centrifugation at 1200 × g for 20 minutes at room temperature.

- Collect the interface layer containing PBMCs and wash twice with PBS.

Monocyte Enrichment:

- Use magnetic beads cell-enrichment for negative selection of monocytes from PBMCs according to manufacturer's instructions.

- Resuspend purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum or human serum, 500 IU/mL GM-CSF, and 500 IU/mL IL-4.

- Seed cells at 1-2 × 10^6 cells/mL in flat-bottom tissue culture plates.

- Incubate at 37°C in 5% CO₂ for 5-7 days to generate immature moDCs.

This compound Treatment:

- On day 5-7, harvest immature moDCs and confirm immature phenotype (CD14low, CD209+).

- Resuspend cells at 1 × 10^6 cells/mL in fresh culture medium containing 250 μM this compound.

- Culture for an additional 48 hours under the same conditions.

- Harvest cells for analysis or functional assays.

Quality Control:

- Monitor cell viability using trypan blue exclusion, maintaining >95% viability.

- Confirm monocyte purity post-isolation using flow cytometry (CD14+ cells >90%).

- Verify immature DC phenotype before this compound treatment (CD14low, CD209+).

- Assess maturation post-loxoribine treatment (increased CD83, CD80, CD86).

Functional Assay Protocols

Mixed Leukocyte Reaction (MLR):

- Harvest this compound-matured moDCs and irradiate (3000 rad) or treat with mitomycin C (25 μg/mL for 30 minutes).

- Co-culture titrated numbers of moDCs with allogeneic CFSE-labeled CD4+ T cells (1:10 to 1:160 ratios) in round-bottom 96-well plates.

- After 5-6 days, analyze T-cell proliferation by CFSE dilution using flow cytometry.

- Measure cytokine production (IL-17, IFN-γ) in supernatants by ELISA.

Phagocytosis Assay:

- Harvest immature and this compound-matured moDCs.

- Incubate cells with FITC-dextran (1 mg/mL) for 1 hour at 37°C.

- Include control samples at 4°C to measure background binding.

- Wash cells extensively with cold PBS and analyze FITC uptake by flow cytometry.

- Calculate phagocytic index as: MFI at 37°C / MFI at 4°C.

Cytokine Measurement:

- Culture this compound-matured moDCs (1 × 10^6 cells/mL) for 24 hours.

- Collect supernatants and analyze for IL-12p70, IL-23, IL-27, IL-10, and other cytokines using multiplex bead arrays or ELISA.

- For intracellular cytokine staining, add brefeldin A (10 μg/mL) during the last 4-6 hours of culture, then fix, permeabilize, and stain cells for flow cytometry analysis.

Mechanism and Signaling Pathways

TLR7 Signaling and Dendritic Cell Maturation

This compound activates moDCs through its specific agonism of Toll-like receptor 7 (TLR7), initiating a signaling cascade that culminates in dendritic cell maturation and enhanced immunostimulatory capacity. TLR7 is primarily localized in endosomal compartments and recognizes single-stranded RNA and guanosine analogs like this compound. The downstream signaling events following TLR7 engagement include:

The diagram above illustrates the sequential signaling events triggered by this compound binding to TLR7. This signaling cascade results in the activation of two key transcription factor families: NF-κB and IRF7, which coordinately regulate the expression of genes encoding proinflammatory cytokines and co-stimulatory molecules essential for DC maturation and T-cell priming.

TLR7 Expression Regulation

Interestingly, this compound treatment not only activates TLR7 signaling but also up-regulates TLR7 expression itself in moDCs, potentially creating a positive feedback loop that amplifies the maturation signal [5]. This phenomenon represents a unique aspect of this compound's mechanism compared to other TLR agonists. Furthermore, TLR9 expression in immune cells is increased by type I interferon stimulation (IFN-β), which enhances cellular responsiveness to TLR9 ligands [6]. While similar regulation may occur for TLR7, this compound's specific effect on TLR7 expression appears to be a distinctive property that contributes to its potent DC-maturing activity.

Application in Research and Therapeutic Development

Research Applications

This compound-matured moDCs serve as valuable tools in various research contexts:

T-cell Polarization Studies: The unique Th1- and Th17-polarizing capability of this compound-matured moDCs makes them ideal for investigating the mechanisms underlying T-helper cell differentiation [5]. Researchers can utilize these cells to study the specific cytokine and co-stimulatory requirements for driving distinct T-cell lineages.

Vaccine Development: moDCs matured with this compound represent promising candidates for DC-based vaccines, particularly against intracellular pathogens and tumors where Th1 responses are protective. The enhanced IL-12 production supports the development of cell-mediated immunity essential for combating such diseases.

Comparative Maturation Studies: this compound provides a specific TLR7-mediated maturation stimulus that can be compared with other maturation agents (LPS, CD40L, cytokine cocktails) to dissect the contributions of different signaling pathways to DC function [7]. This allows researchers to tailor DC properties for specific applications.

Therapeutic Considerations

For clinical applications, several factors must be considered when using this compound for DC maturation:

Serum-Free Culture Systems: For therapeutic DC production, serum-free media such as X-VIVO 15 or AIM-V are recommended to avoid the risks associated with animal serum, including potential immune reactions and pathogen transmission [3] [4]. These media support efficient moDC generation and this compound-induced maturation while complying with good manufacturing practice (GMP) requirements.

Quality Control Parameters: Critical quality attributes for this compound-matured therapeutic moDCs include:

- Phenotype: High CD83, CD86, HLA-DR expression

- Cytokine secretion: IL-12p70 production capacity

- Functional capacity: T-cell stimulatory ability in MLR

- Purity: Minimal contamination with undifferentiated monocytes or lymphocytes

- Viability: >90% post-maturation viability

Potency Assays: Standardized assays to measure the Th1/Th17 polarizing capacity of this compound-matured moDCs are essential for correlating product characteristics with clinical outcomes. These may include antigen-specific T-cell activation assays and cytokine profiling of responder T cells.

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions

Low Monocyte Purity: If monocyte purity is suboptimal after magnetic enrichment, consider increasing the antibody cocktail concentration or extending incubation time. Alternatively, combine negative selection with a brief adherence step (1 hour at 37°C) to remove residual lymphocytes.

Variable Maturation Response: If this compound-induced maturation is inconsistent between donors:

- Titrate this compound concentration (100-500 μM) to establish optimal dose for specific donor cells

- Extend maturation time to 72 hours for slower-responding donors

- Confirm TLR7 expression on immature moDCs by flow cytometry

Reduced Viability Post-Maturation: If cell viability drops significantly after this compound treatment:

- Reduce this compound concentration or exposure time

- Add cytoprotective agents such as N-acetylcysteine (1-2 mM)

- Ensure adequate cell density (maintain at least 0.5 × 10^6 cells/mL during maturation)

Optimization Guidelines

Donor Variability: Account for inherent donor-to-donor variability in response to this compound by testing multiple donors in experimental studies. Pre-screen donors for TLR7 responsiveness if feasible.

Combination Strategies: Consider combining this compound with other maturation agents to achieve synergistic effects. For instance, the addition of CD40 ligation to this compound treatment further potentiates Th1 polarization capability [5].

Timing Considerations: The timing of this compound addition can influence the resulting DC phenotype. Adding this compound during the final 48 hours of a 7-day culture protocol typically yields optimal maturation while maintaining high viability.

Conclusion

This compound represents a valuable tool for generating functionally specialized monocyte-derived dendritic cells with enhanced Th1- and Th17-polarizing capacity. Through its specific agonism of TLR7, this compound induces a maturation program characterized by upregulation of co-stimulatory molecules, production of polarizing cytokines (IL-12, IL-23, IL-27), and enhanced T-cell stimulatory capacity. The detailed protocols provided in this document enable researchers to consistently generate this compound-matured moDCs for both basic research and therapeutic applications. As DC-based immunotherapies continue to evolve, this compound offers a targeted approach to tailor DC properties for specific immunological requirements, particularly in applications where robust Th1 and Th17 responses are desired.

References

- 1. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protocol for rapid monocyte isolation and generation of ... [journals.plos.org]

- 3. An Efficient Protocol for the Generation of Monocyte Derived Dendritic Cells Using Serum-Free Media for Clinical Applications in Post Remission AML Patients [annclinlabsci.org]

- 4. Generating Bovine Monocyte-Derived Dendritic Cells for ... [frontiersin.org]

- 5. This compound, a Selective Toll-like Receptor 7 Agonist ... [pubmed.ncbi.nlm.nih.gov]

- 6. The protective effect of the anti-Toll-like receptor 9 antibody ... [nature.com]

- 7. Monocyte-derived DC maturation strategies and related pathways: ... [ncbi.nlm.nih.gov]

Loxoribine and TLR7 Signaling: An Overview

References

- 1. This compound | TLR7 Agonist - Guanosine analog [invivogen.com]

- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective Toll-like receptor 7 agonist, induces ... [sciencedirect.com]

- 4. Low LPS-induced IL-12p70 and high IL-10 persist ... [pmc.ncbi.nlm.nih.gov]

- 5. Targeting cell surface TLR7 for therapeutic intervention in ... [nature.com]

- 6. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ELISA Assay Validation: Best Practices, Methods, and Key ... [nebiolab.com]

Application Notes: Loxoribine for Inhibition of B16 Melanoma Metastasis

Introduction and Mechanism of Action

Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog with potent immunomodulatory properties. Its anti-metastatic activity against B16 melanoma is primarily mediated through the selective activation of Toll-like receptor 7 (TLR7) [1]. The signaling cascade involves the recruitment of the adaptor protein MyD88, leading to the induction of a pro-inflammatory immune response [1]. This activation occurs within endosomal/lysosomal compartments, a mode of action shared with TLR8 and TLR9, placing it within a distinct functional subgroup of the TLR family [1].

The subsequent immune activation engages multiple effector mechanisms. This compound exhibits adjuvant activity for B cells, activates Natural Killer (NK) cells, and enhances the generation of lymphokine-activated killer (LAK) cells by interleukin-2 (IL-2) [2] [3]. The diagram below illustrates the core signaling pathway and subsequent immune activation.

Efficacy and Key Findings

Experimental data from the B16 melanoma lung metastasis model reveals that this compound can significantly inhibit the formation of pulmonary tumors. The efficacy is dependent on the treatment schedule and the synergy with other immunotherapeutic agents.

Table 1: Summary of this compound Efficacy in B16 Melanoma Metastasis Models

| Treatment Protocol | Efficacy Outcome | Reported Significance | Key Findings |

|---|---|---|---|

| Single Injection (2 mg, day 3 post-tumor) | Significant inhibition of metastasis | Not specified | Single injection showed activity, but was less effective than multiple dosing [2] [3]. |

| Multiple Injections (4 injections, 2 mg, alternate days starting day -1) | 96% inhibition of metastasis | Greatest inhibition | Prophylactic and early multiple dosing is most effective [2] [3]. |

| This compound + IL-2 | Significantly greater inhibition than single agents | p < 0.05 (implied) | Combination therapy showed synergistic anti-metastatic effects [2] [3]. |

| Adjuvant with Tumor Vaccine (Irradiated B16 cells + this compound) | Significant reduction in lung tumors | p < 0.05 (implied) | No protection with vaccine or this compound alone; clear dose response for both components [2] [3]. |

| Activity in NK-Depleted/Deficient Mice | Partial inhibition of tumor development | Protection seen only with smaller tumor inocula | Suggests involvement of both NK and non-NK cell effector mechanisms [2] [3]. |

The experimental workflow for evaluating this compound in a lung metastasis model typically follows a standardized procedure, as outlined below.

Detailed Experimental Protocols

B16-F10 Cell Culture and Preparation

- Cell Line: Use the murine B16-F10 melanoma cell line, a highly metastatic subclone selected through successive rounds of in vivo lung colonization [4] [5].

- Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 4 mM L-glutamine, 1.5 g/L NaHCO₃, 4.5 g/L glucose, and 1.0 mM sodium pyruvate. Incubate at 37°C in a humidified 5% CO₂ atmosphere [4].

- Harvesting for Injection: Grow cells to approximately 70-80% confluence. Harvest using a standard trypsin-EDTA protocol or Accutase passaging solution [4] [5]. Resuspend the cell pellet in serum-free RPMI-1640 or PBS. Keep the cell suspension on ice until injection to maintain viability [5].

- Quality Control: Determine cell density and viability (should be >90%) using trypan blue exclusion and a hemocytometer [6] [5]. Adjust the concentration to the desired density for injection.

In Vivo Lung Metastasis Model

- Animals: Female C57BL/6 mice (6-8 weeks old), 5-10 mice per experimental group. Allow mice to acclimate for several days prior to the experiment [5].

- Tail Vein Injection:

- Place a mouse in a suitable restrainer, ensuring the tail is accessible.

- Gently clean the tail with an alcohol pad to improve vein visibility. Application of mild heat (e.g., a heat lamp) can help dilate the vein.

- Using a 1 ml syringe with a 27-30 gauge needle, draw up the required volume of cell suspension (e.g., 250 µl containing 0.25-0.5 million B16-F10 cells) [5].